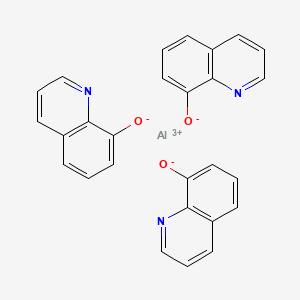

Aluminium tri(quinolin-8-olate)

Cat. No. B1204516

Key on ui cas rn:

24731-66-6

M. Wt: 172.14 g/mol

InChI Key: XAIDAKZDWHHFGM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06362339B1

Procedure details

Aluminum stearate, Al[CH3(CH2)16CO2]3, (10.0 g, Fisher Scientific Co., Pittsburgh, Pa., technical grade) was placed in a 250 mL round bottomed flask equipped with a magnetic stir bar and a reflux condenser. Toluene (50 mL) was added to give a white slurry. Separately, a 6.0 g sample of 8-hydroxyquinoline (41.3 mmol) was dissolved in 150 mL of toluene and the solution was gravity filtered through a coarse glass frit into the reaction flask. This removed an insoluble minor impurity found in the 8-hydroxyquinoline. After the addition of the 8-hydroxyquinoline to the aluminum stearate-toluene solution, the reaction flask was heated to reflux by means of an electric heating mantle. As the reaction warmed, but prior to refluxing, a large quantity of a fine yellow solid precipitated. The reaction mixture was refluxed for approximately 72 hours, cooled, and filtered. The yellow filter cake was washed sequentially with two 50 mL portions of toluene and two 50 mL portions of petroleum ether. After vacuum drying, the filter cake provided 5.4 g of tris(8-quinolinolato)aluminum as fine yellow needles. An 1H-NMR of the product precipitated from the toluene reaction mixture showed no significant resonances other than those of the desired product.

Name

Aluminum stearate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Al[CH3(CH2)16CO2]3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([O-])(=O)CCCCCCCCCCCCCCCCC.[Al+3:21].C([O-])(=O)CCCCCCCCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCCCCCCCC.[OH:62][C:63]1[CH:64]=[CH:65][CH:66]=[C:67]2[C:72]=1[N:71]=[CH:70][CH:69]=[CH:68]2>C1(C)C=CC=CC=1>[CH:65]1[CH:64]=[C:63]([O-:62])[C:72]2[N:71]=[CH:70][CH:69]=[CH:68][C:67]=2[CH:66]=1.[CH:65]1[CH:64]=[C:63]([O-:62])[C:72]2[N:71]=[CH:70][CH:69]=[CH:68][C:67]=2[CH:66]=1.[CH:65]1[CH:64]=[C:63]([O-:62])[C:72]2[N:71]=[CH:70][CH:69]=[CH:68][C:67]=2[CH:66]=1.[Al+3:21] |f:0.1.2.3,6.7.8.9|

|

Inputs

Step One

|

Name

|

Aluminum stearate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Al+3].C(CCCCCCCCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

|

[Compound]

|

Name

|

Al[CH3(CH2)16CO2]3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

41.3 mmol

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=CC=C2C=CC=NC12

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stir bar and a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a white slurry

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a coarse glass frit into the reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This removed an insoluble minor impurity

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition of the 8-hydroxyquinoline to the aluminum stearate-toluene solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction flask was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux by means of an electric heating mantle

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

As the reaction warmed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a large quantity of a fine yellow solid precipitated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed for approximately 72 hours

|

|

Duration

|

72 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The yellow filter cake was washed sequentially with two 50 mL portions of toluene and two 50 mL portions of petroleum ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After vacuum drying

|

Outcomes

Product

|

Name

|

tris(8-quinolinolato)aluminum

|

|

Type

|

product

|

|

Smiles

|

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |